molecular formula C16H13N3O2 B12542954 [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone CAS No. 657415-34-4

[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone

Cat. No.: B12542954
CAS No.: 657415-34-4
M. Wt: 279.29 g/mol
InChI Key: MNKGXXJNSAZECD-UHFFFAOYSA-N
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Description

[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone is a complex organic compound that features a unique structure combining furan, pyrrolo, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring, followed by cyclization to introduce the pyrrolo ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • [3-(furan-2-yl)pyrazol-4-yl] chalcones
  • 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • Quinolinyl-pyrazoles

Uniqueness

Compared to similar compounds, [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone stands out due to its unique combination of furan, pyrrolo, and pyrazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

657415-34-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone

InChI

InChI=1S/C16H13N3O2/c20-16(11-5-2-1-3-6-11)19-9-12-13(10-19)17-18-15(12)14-7-4-8-21-14/h1-8H,9-10H2,(H,17,18)

InChI Key

MNKGXXJNSAZECD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC=CC=C3)NN=C2C4=CC=CO4

Origin of Product

United States

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